molecular formula C20H13ClN2O B14397044 (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine CAS No. 87974-12-7

(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine

Cat. No.: B14397044
CAS No.: 87974-12-7
M. Wt: 332.8 g/mol
InChI Key: OWEDDYGWSRQHRY-UHFFFAOYSA-N
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Description

(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.

    Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 3-chlorophenol and an appropriate leaving group.

    Formation of Imine: The final step involves the condensation of the isoindoline derivative with aniline to form the imine linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, isoindoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research into this compound may reveal similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Isoindoline derivatives have been investigated for their anticancer, antiviral, and neuroprotective properties.

Industry

Industrially, such compounds may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine would depend on its specific biological target. Generally, isoindoline derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-3-(4-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine
  • (1Z)-3-(3-Bromophenoxy)-N-phenyl-1H-isoindol-1-imine
  • (1Z)-3-(3-Methoxyphenoxy)-N-phenyl-1H-isoindol-1-imine

Uniqueness

(1Z)-3-(3-Chlorophenoxy)-N-phenyl-1H-isoindol-1-imine is unique due to the presence of the 3-chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in terms of its reactivity, binding affinity to biological targets, and overall pharmacological profile.

Properties

CAS No.

87974-12-7

Molecular Formula

C20H13ClN2O

Molecular Weight

332.8 g/mol

IUPAC Name

3-(3-chlorophenoxy)-N-phenylisoindol-1-imine

InChI

InChI=1S/C20H13ClN2O/c21-14-7-6-10-16(13-14)24-20-18-12-5-4-11-17(18)19(23-20)22-15-8-2-1-3-9-15/h1-13H

InChI Key

OWEDDYGWSRQHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Cl

Origin of Product

United States

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